Cas no 1157501-73-9 (2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile)

2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile structure
1157501-73-9 structure
Product Name:2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile
CAS No:1157501-73-9
MF:C14H16N2
MW:212.290243148804
CID:1026901
PubChem ID:43809141
Update Time:2025-10-18

2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile
    • DTXSID80656367
    • 2-pyrrolidin-1-yl-1,3-dihydroindene-2-carbonitrile
    • A23512
    • 1157501-73-9
    • DA-17359
    • AKOS009996005
    • MDL: MFCD12067443
    • Inchi: 1S/C14H16N2/c15-11-14(16-7-3-4-8-16)9-12-5-1-2-6-13(12)10-14/h1-2,5-6H,3-4,7-10H2
    • InChI Key: BKBSQGQWNMTQBU-UHFFFAOYSA-N
    • SMILES: N1(CCCC1)C1(C#N)CC2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 212.131348519g/mol
  • Monoisotopic Mass: 212.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.62 g/l) (25 º C),

2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile Pricemore >>

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Additional information on 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile

Introduction to 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile (CAS No. 1157501-73-9)

2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile, identified by its CAS number 1157501-73-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a fused indene core substituted with a pyrrolidine moiety and a cyano group, has garnered attention due to its structural complexity and potential biological activities. The presence of both nitrogen-rich and electron-withdrawing functional groups makes it a promising candidate for further exploration in drug discovery and development.

The structural framework of 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile combines the aromaticity of the indene ring system with the heterocyclic properties of the pyrrolidine ring. This unique combination is often exploited in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity. The cyano substituent at the 2-position introduces a polar group that can enhance interactions with biological targets, making it an attractive feature for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring indene derivatives as pharmacophores due to their diverse biological activities. Studies have shown that indene-based compounds can exhibit properties relevant to various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer. The incorporation of a pyrrolidine moiety into these structures further expands their potential by introducing additional hydrogen bonding capabilities and steric interactions with biological targets.

One of the most compelling aspects of 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile is its versatility in synthetic chemistry. The compound can serve as a key intermediate in the preparation of more complex molecules with tailored biological profiles. Its reactivity allows for modifications at multiple sites, enabling chemists to fine-tune its properties for specific applications. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.

Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for potential biological activity. Virtual screening methods, combined with molecular docking simulations, have been employed to identify promising candidates like 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile that exhibit favorable interactions with target proteins. These computational approaches have significantly accelerated the drug discovery process by prioritizing compounds based on their predicted binding affinities and selectivity profiles.

The synthesis of 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the indene core, followed by functional group transformations such as nitrile introduction and pyrrolidine coupling. The use of advanced catalytic systems has improved the efficiency and scalability of these synthetic routes, making it feasible to produce larger quantities for preclinical studies.

In preclinical research, 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile has been evaluated for its potential therapeutic effects in various disease models. Initial studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and neuropathic pain. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential applications for treating CNS disorders.

The pharmacokinetic profile of 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile is another critical aspect that has been investigated. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its clinical viability. Preliminary data indicate that this molecule exhibits reasonable oral bioavailability and moderate metabolic stability, suggesting its potential for further development into a viable therapeutic agent.

Future research directions for 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile include exploring its mechanism of action in detail and optimizing its chemical structure for improved efficacy and safety profiles. Advances in high-throughput screening technologies will enable researchers to rapidly test large libraries of derivatives derived from this core structure. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in translating these findings into clinical applications.

The impact of such compounds on drug development cannot be overstated. By providing novel molecular scaffolds with unique chemical and biological properties, they offer new opportunities for addressing unmet medical needs. As our understanding of disease mechanisms continues to evolve, compounds like 1157501-73-9 will play an increasingly important role in shaping the future of medicine.

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